PC-PLC Inhibitory Potency (Ki) vs. Structurally Novel Inhibitors
D609 competitively inhibits phosphatidylcholine-specific phospholipase C (PC-PLC) with a Ki of 6.4 µM [1]. In a 2020 study that screened 164 structural analogues across four chemical series, two pyrido[3,4-b]indoles (22_10 and 22_15) exhibited comparable or better potency than D609, while three morpholinobenzoic acids (84, 84_4, and 84_5) demonstrated superior potency [2]. These data position D609 as the benchmark compound against which novel PC-PLC inhibitors are measured, making it the essential reference standard for any laboratory developing or evaluating PC-PLC-targeted agents.
| Evidence Dimension | PC-PLC inhibition potency |
|---|---|
| Target Compound Data | Ki = 6.4 µM |
| Comparator Or Baseline | Morpholinobenzoic acids 84, 84_4, 84_5 (superior potency); Pyrido[3,4-b]indoles 22_10, 22_15 (comparable or better potency) |
| Quantified Difference | Qualitative classification: D609 serves as the reference standard; novel compounds categorized as comparable, better, or superior relative to D609 |
| Conditions | In vitro PC-PLC enzyme inhibition assay; Lineweaver-Burk kinetic analysis |
Why This Matters
Procurement of D609 is essential for laboratories that require a well-characterized, literature-validated reference compound to benchmark novel PC-PLC inhibitors in drug discovery campaigns.
- [1] Amtmann E. The antiviral, antitumoural xanthate D609 is a competitive inhibitor of phosphatidylcholine-specific phospholipase C. Drugs Exp Clin Res. 1996;22(6):287-294. PMID: 9034754. View Source
- [2] Eurtivong C, Pilkington LI, van Rensburg M, White RM, Brar HK, Rees S, Paulin EK, Xu CS, Sharma N, Leung IKH, Leung E, Barker D, Reynisson J. Discovery of novel phosphatidylcholine-specific phospholipase C drug-like inhibitors as potential anticancer agents. Eur J Med Chem. 2020;187:111919. View Source
